Leu-phalloidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

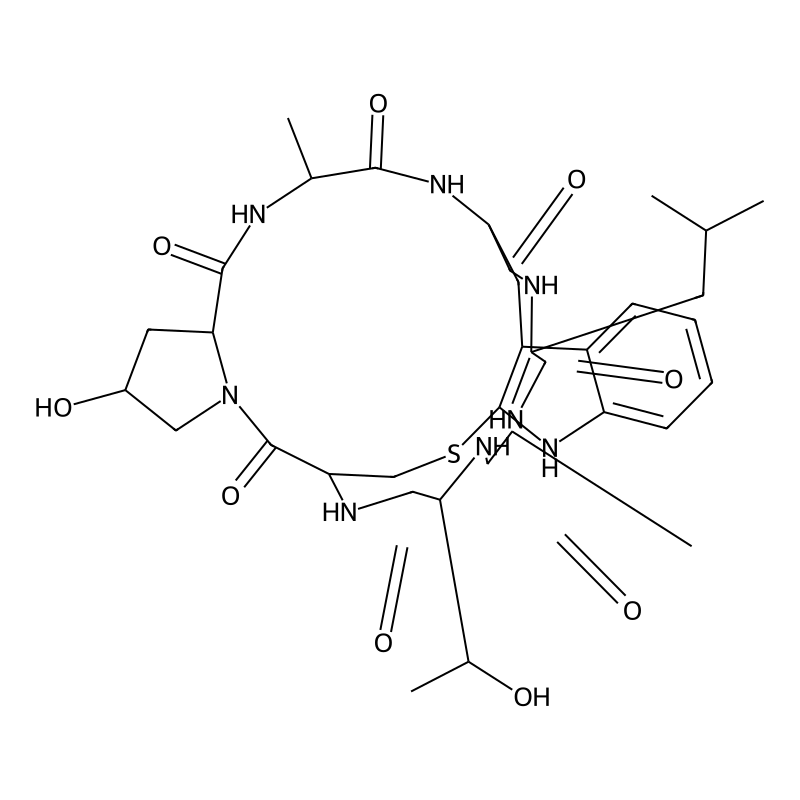

Leu-phalloidin is a derivative of phalloidin, a bicyclic heptapeptide originally isolated from the Amanita phalloides mushroom, commonly known as the death cap mushroom. Phalloidin is notable for its ability to bind specifically to filamentous actin (F-actin), promoting actin polymerization and stabilizing actin filaments against depolymerization. The structure of phalloidin includes a unique cysteine-tryptophan linkage, which contributes to its stability and binding affinity for actin . Leu-phalloidin, as a modified version, retains these properties while potentially offering enhanced solubility and bioavailability for experimental applications.

This complex formation inhibits ATP hydrolysis associated with actin dynamics, further stabilizing the filamentous structure .

Leu-phalloidin exhibits significant biological activity by modulating the cytoskeletal dynamics of cells. By stabilizing F-actin, it influences various cellular processes such as motility, shape maintenance, and intracellular transport. The compound has been shown to enhance actin polymerization in response to cellular signals, thereby facilitating processes like cell migration and division . Additionally, its ability to form stable complexes with actin makes it a valuable tool in studying cytoskeletal organization and dynamics in various cell types.

The synthesis of Leu-phalloidin typically involves solid-phase peptide synthesis techniques. The process begins with the assembly of the peptide sequence that includes leucine as a modification to the original phalloidin structure. Key steps include:

- Peptide Assembly: Sequential addition of protected amino acids on a solid support.

- Cyclization: Formation of the cyclic structure through intramolecular reactions.

- Modification: Introduction of the leucine residue at specific positions to enhance solubility or binding properties.

- Purification: Removal of side products and unreacted materials via chromatography techniques.

These methods allow for the production of Leu-phalloidin in sufficient quantities for research applications .

Leu-phalloidin has diverse applications in biological research due to its ability to bind and stabilize actin filaments. Key applications include:

- Fluorescence Microscopy: Used as a fluorescent probe to visualize actin filaments in live or fixed cells.

- Cell Biology Studies: Investigating cellular processes such as migration, adhesion, and morphology changes associated with cytoskeletal dynamics.

- Drug Development: Exploring potential therapeutic agents that target cytoskeletal components in diseases characterized by abnormal cell motility or structure.

Its unique properties make Leu-phalloidin a valuable reagent in molecular biology and biochemistry .

Studies on Leu-phalloidin interactions focus on its binding affinity and specificity toward F-actin compared to other cytoskeletal proteins. Research indicates that Leu-phalloidin binds more effectively to F-actin than to globular actin (G-actin), which enhances its utility in stabilizing filamentous structures during experimental procedures. Interaction studies often utilize techniques such as fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) to quantify binding dynamics .

Leu-phalloidin shares similarities with several other compounds that interact with actin filaments. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Binding Mechanism | Unique Features |

|---|---|---|---|

| Phalloidin | Bicyclic heptapeptide | Binds F-actin; stabilizes filaments | Natural product from mushrooms |

| Cytochalasins | Fungal metabolites | Inhibits actin polymerization | Disrupts existing filaments |

| Latrunculin | Marine sponge-derived | Sequesters G-actin | Prevents polymerization altogether |

| Jasplakinolide | Cyclodepsipeptide | Stabilizes F-actin | Enhances polymerization |

Leu-phalloidin's modification with leucine may improve solubility and bioavailability compared to phalloidin while retaining strong binding characteristics . This makes it particularly useful in experimental settings where solubility is crucial for effective application.